molecular formula C30H24F3N3O5S2 B15078309 2-((3Z)-3-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-YL)-N-[3-(trifluoromethyl)phenyl]acetamide

2-((3Z)-3-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-YL)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B15078309
M. Wt: 627.7 g/mol
InChI Key: QCDSFCDKYUAPDW-QPLCGJKRSA-N
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Description

2-((3Z)-3-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-YL)-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as thiazolidinone, indole, and trifluoromethylphenyl groups.

Preparation Methods

The synthesis of 2-((3Z)-3-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-YL)-N-[3-(trifluoromethyl)phenyl]acetamide involves several steps. The synthetic route typically starts with the preparation of key intermediates, such as 3,4-dimethoxyphenylacetic acid and 2-(3,4-dimethoxyphenyl)acetaldehyde . These intermediates undergo a series of reactions, including condensation, cyclization, and acylation, to form the final compound. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the thiazolidinone group can lead to the formation of sulfoxides or sulfones, while reduction of the indole group can yield indoline derivatives .

Scientific Research Applications

2-((3Z)-3-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-YL)-N-[3-(trifluoromethyl)phenyl]acetamide has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may exhibit potential therapeutic properties, such as anti-inflammatory or anticancer activities, due to its unique molecular structure. Additionally, this compound can be utilized in the development of new materials with specific properties, such as conductivity or fluorescence .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiazolidinone and indole groups are known to interact with various enzymes and receptors, potentially modulating their activity. For example, the compound may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects. The trifluoromethylphenyl group can enhance the compound’s binding affinity and stability, further contributing to its biological activity .

Comparison with Similar Compounds

Compared to other similar compounds, 2-((3Z)-3-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-YL)-N-[3-(trifluoromethyl)phenyl]acetamide stands out due to its unique combination of functional groups. Similar compounds may include those with thiazolidinone or indole groups, such as 2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole and benzo[1,2-c;4,5-c′]bis[1,2,5]thiadiazole-based conjugated polymers . These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to distinct properties and applications.

Properties

Molecular Formula

C30H24F3N3O5S2

Molecular Weight

627.7 g/mol

IUPAC Name

2-[(3Z)-3-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C30H24F3N3O5S2/c1-40-22-11-10-17(14-23(22)41-2)12-13-35-28(39)26(43-29(35)42)25-20-8-3-4-9-21(20)36(27(25)38)16-24(37)34-19-7-5-6-18(15-19)30(31,32)33/h3-11,14-15H,12-13,16H2,1-2H3,(H,34,37)/b26-25-

InChI Key

QCDSFCDKYUAPDW-QPLCGJKRSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)CCN2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC=CC(=C5)C(F)(F)F)/SC2=S)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC=CC(=C5)C(F)(F)F)SC2=S)OC

Origin of Product

United States

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